molecular formula C13H11N3O4S2 B2503872 N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide CAS No. 1172807-19-0

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B2503872
CAS No.: 1172807-19-0
M. Wt: 337.37
InChI Key: LLTPBSLNZXCIEO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a furan ring, and it is further functionalized with a methylsulfamoyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the furan ring and subsequent functionalization with the methylsulfamoyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes and proteins essential for the survival and replication of Mycobacterium tuberculosis. The exact molecular targets and pathways are still under investigation, but docking studies have revealed favorable interactions with several potential targets .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide can be compared with other benzothiazole and furan derivatives to highlight its uniqueness:

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core but differ in their functional groups and biological activities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 5-nitrofuran-2-carboxamide have the furan ring but exhibit different chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-14-22(18,19)11-7-6-9(20-11)12(17)16-13-15-8-4-2-3-5-10(8)21-13/h2-7,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPBSLNZXCIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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